2-[(2-Hydroxyphenyl)iminomethyl]-6-methylphenol
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Overview
Description
2-[(2-Hydroxyphenyl)iminomethyl]-6-methylphenol is a Schiff base compound, which is a type of chemical compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their versatility and are widely used in various fields of chemistry due to their ability to form stable complexes with metals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyphenyl)iminomethyl]-6-methylphenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-amino-4-methylphenol. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxyphenyl)iminomethyl]-6-methylphenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of amine derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Ethers or esters depending on the substituent used.
Scientific Research Applications
2-[(2-Hydroxyphenyl)iminomethyl]-6-methylphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxyphenyl)iminomethyl]-6-methylphenol primarily involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound’s phenolic hydroxyl group and imine nitrogen are key sites for coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Hydroxyphenyl)iminomethyl]phenol
- 2-[(2-Hydroxyphenyl)iminomethyl]-4-methylphenol
- 2-[(2-Hydroxyphenyl)iminomethyl]-6-methoxyphenol
Uniqueness
2-[(2-Hydroxyphenyl)iminomethyl]-6-methylphenol is unique due to the presence of a methyl group at the 6-position, which can influence its chemical reactivity and the stability of its metal complexes.
Properties
IUPAC Name |
2-[(2-hydroxyphenyl)iminomethyl]-6-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-5-4-6-11(14(10)17)9-15-12-7-2-3-8-13(12)16/h2-9,16-17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBLEOZTKBIXOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=NC2=CC=CC=C2O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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